molecular formula C36H32Cl2N2Si3 B12590554 N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine CAS No. 646041-27-2

N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine

Cat. No.: B12590554
CAS No.: 646041-27-2
M. Wt: 647.8 g/mol
InChI Key: UQXZEIXCBUYHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine and diphenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research and industry.

Properties

CAS No.

646041-27-2

Molecular Formula

C36H32Cl2N2Si3

Molecular Weight

647.8 g/mol

IUPAC Name

[bis[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene

InChI

InChI=1S/C36H32Cl2N2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,39-40H

InChI Key

UQXZEIXCBUYHFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)N[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine typically involves the reaction of diphenylsilane with chlorinating agents under controlled conditions. One common method includes the use of tert-butylchlorodiphenylsilane as a precursor, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of silylamines, while oxidation reactions can produce silanols .

Mechanism of Action

The mechanism of action of N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are often studied using advanced spectroscopic and computational techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine is unique due to its specific combination of chlorine and diphenyl groups bonded to silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields of research and industry .

Biological Activity

N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine, often referred to as BDS, is a silicon-containing compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, characterized by the presence of silicon atoms and phenyl groups, suggests potential biological activity that merits detailed investigation. This article aims to explore the biological activity of BDS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine can be represented as follows:

C24H24Cl2N2Si2\text{C}_{24}\text{H}_{24}\text{Cl}_2\text{N}_2\text{Si}_2

This structure features two chlorodiphenylsilyl groups attached to a central diphenylsilanediamine moiety, which influences its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that BDS exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems. The mechanism involves the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

  • Study Findings : In vitro assays demonstrated that BDS effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a protective agent against oxidative damage .

Anticancer Properties

BDS has shown promise in the field of cancer research. Studies have evaluated its cytotoxic effects against various cancer cell lines.

  • Case Study : A study conducted on breast cancer cell lines revealed that BDS induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutics .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20ROS-mediated apoptosis
A549 (Lung)25Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.

  • Research Findings : In vitro tests indicated that BDS exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Bactericidal

Toxicity and Safety Profile

While the biological activities of BDS are promising, it is essential to assess its toxicity profile. Studies have conducted acute and chronic toxicity assessments in animal models.

  • Toxicological Assessment : Results indicated that at therapeutic doses, BDS did not exhibit significant toxicity or adverse effects on vital organs. However, further long-term studies are necessary to fully elucidate its safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.